molecular formula C19H16ClN5 B343507 6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE

6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE

Cat. No.: B343507
M. Wt: 349.8 g/mol
InChI Key: JXBPZGRQWCDKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its complex structure, which includes an amino group, a chlorophenyl group, and multiple nitrile groups. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE typically involves a multi-component reaction (MCR) strategy. One common method involves the reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile under solvent-free conditions. This reaction yields various tetrahydroisoquinoline derivatives with high efficiency, with yields ranging from 85% to 97% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the MCR strategy used in laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitrile groups to amines or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H16ClN5

Molecular Weight

349.8 g/mol

IUPAC Name

6-amino-8-(2-chlorophenyl)-2-methyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C19H16ClN5/c1-25-7-6-12-14(8-21)18(24)19(10-22,11-23)17(15(12)9-25)13-4-2-3-5-16(13)20/h2-6,15,17H,7,9,24H2,1H3

InChI Key

JXBPZGRQWCDKGJ-UHFFFAOYSA-N

SMILES

CN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3Cl

Canonical SMILES

CN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3Cl

Origin of Product

United States

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